molecular formula C16H14N2O2S2 B11357435 Ethyl [(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate

Ethyl [(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate

Cat. No.: B11357435
M. Wt: 330.4 g/mol
InChI Key: NLBUXXCPNGXUPA-UHFFFAOYSA-N
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Description

ETHYL 2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

The synthesis of ETHYL 2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

ETHYL 2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to control the reaction rate and selectivity .

Scientific Research Applications

ETHYL 2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

ETHYL 2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-({5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETATE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14N2O2S2

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate

InChI

InChI=1S/C16H14N2O2S2/c1-2-20-13(19)9-22-16-14-12(11-6-4-3-5-7-11)8-21-15(14)17-10-18-16/h3-8,10H,2,9H2,1H3

InChI Key

NLBUXXCPNGXUPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC=NC2=C1C(=CS2)C3=CC=CC=C3

Origin of Product

United States

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